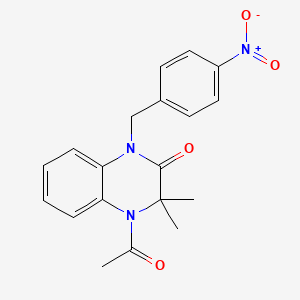
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. IPP belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids.
Mécanisme D'action
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as a decrease in bone resorption. Additionally, this compound has been shown to have a tissue-selective effect, meaning it has a greater impact on muscle and bone tissue than on other tissues such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and strength, improve bone density and strength, and enhance physical performance in animal models. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is its tissue-selective effect, which allows for a more targeted approach to studying its effects on muscle and bone tissue. However, one limitation is that the long-term effects of this compound use are not yet fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. One area of focus could be on developing more potent and selective SARMs that have fewer side effects than traditional anabolic steroids. Additionally, more research is needed to determine the long-term effects of this compound use and its potential as a therapeutic agent for metabolic disorders. Finally, there is a need for more studies on this compound's effects on bone density and strength in postmenopausal women, as this population is at high risk for osteoporosis.
Méthodes De Synthèse
The synthesis of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 2-isopropylphenol with 3-pyridinemethanamine in the presence of an acid catalyst to form this compound. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is isolated through a series of purification steps.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been studied for its potential use as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve bone density and strength, increase muscle mass and strength, and enhance physical performance. Furthermore, this compound has been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-8-4-5-9-17(16)22-14(3)18(21)20-12-15-7-6-10-19-11-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJCKGZYIPSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)

![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
